![molecular formula C13H15N3O2S B4432533 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide
Overview
Description
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide, commonly referred to as CPMTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMTF belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties. In
Mechanism of Action
The exact mechanism of action of CPMTF is not fully understood, but it is believed to act through multiple pathways. In cancer cells, CPMTF has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade. CPMTF also inhibits the cell cycle progression by downregulating the expression of cyclin-dependent kinases. In inflammation, CPMTF suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB pathway. In neurological disorders, CPMTF has been shown to protect neurons from oxidative stress and neuroinflammation.
Biochemical and Physiological Effects
CPMTF has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, CPMTF inhibits the expression of angiogenic factors such as VEGF and bFGF, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, CPMTF inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammation. In neurological disorders, CPMTF protects neurons from apoptosis and oxidative stress, thereby preventing neuronal damage.
Advantages and Limitations for Lab Experiments
CPMTF has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations to its use in lab experiments. CPMTF is poorly soluble in water, which can limit its use in certain assays. Additionally, the exact mechanism of action of CPMTF is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the research on CPMTF. One potential direction is to study its efficacy in combination with other anticancer agents to improve its therapeutic potential. Another direction is to investigate its effects on other disease conditions such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CPMTF and to identify its molecular targets.
Scientific Research Applications
CPMTF has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurological disorders. In cancer research, CPMTF has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. Inflammation is a key contributor to many chronic diseases, and CPMTF has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CPMTF has also been studied for its neuroprotective effects in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(10-6-3-7-18-10)14-13-16-15-11(19-13)8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGILBYKKPULNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




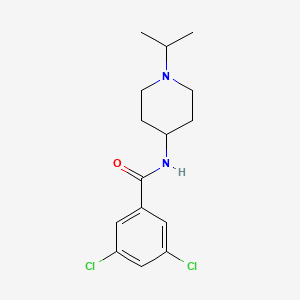

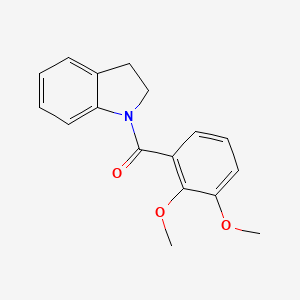
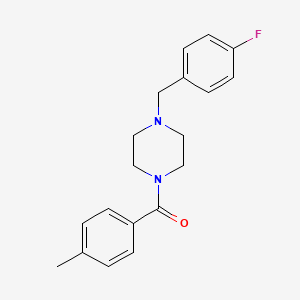
![1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4432519.png)
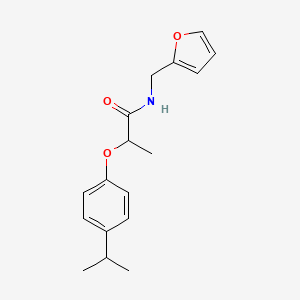
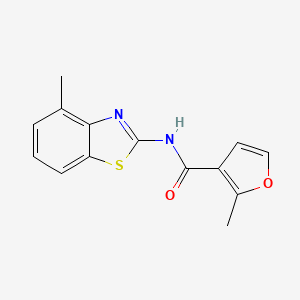
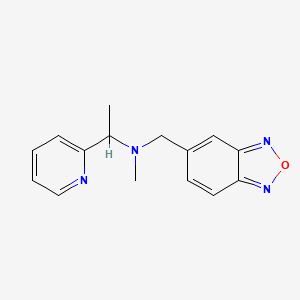
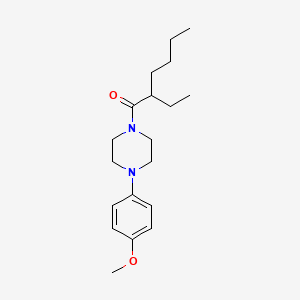
![N-(4-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4432556.png)
![1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432563.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide](/img/structure/B4432571.png)
![methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4432573.png)